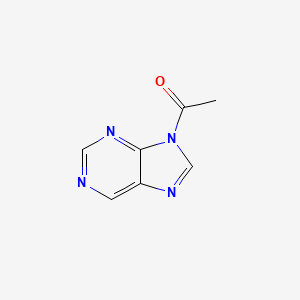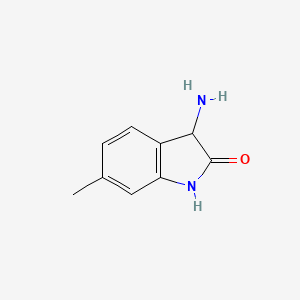![molecular formula C9H11N3 B11921146 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6-トリメチル-1H-ピラゾロ[4,3-c]ピリジン: は、ピラゾロピリジンファミリーに属するヘテロ環式化合物です。これらの化合物は、ピラゾール環とピリジン環が融合して二環式構造を形成しているのが特徴です。ピラゾロ[4,3-c]ピリジン環系に3、4、6位の3つのメチル基が存在することで、この化合物に独特の化学的および物理的特性が与えられます。
2. 製法
合成経路と反応条件
3,4,6-トリメチル-1H-ピラゾロ[4,3-c]ピリジンの合成は、通常、以下の手順を踏みます。
ピラゾール環の形成: 最初のステップは、ヒドラジン誘導体と1,3-ジケトンまたはα、β-不飽和カルボニル化合物を酸性または塩基性条件下で反応させることにより、ピラゾール環を形成することです。
ピリジンとの環化: 次に、ピラゾール中間体をピリジン誘導体と環化させます。このステップには、通常、環閉鎖を促進するために強酸または強塩基を使用する必要があります。
メチル化: 最後のステップは、3、4、6位にメチル基を導入することです。これは、ヨードメタンまたは硫酸ジメチルなどのメチル化剤を塩基の存在下で用いたアルキル化反応によって達成できます。
工業的生産方法
3,4,6-トリメチル-1H-ピラゾロ[4,3-c]ピリジンの工業的生産には、収率と純度を高めるために連続フロープロセスが採用される場合があります。自動化された反応器と最適化された反応条件を使用することで、合成の効率を大幅に向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often requires the use of strong acids or bases to facilitate the ring closure.
Methylation: The final step involves the introduction of methyl groups at positions 3, 4, and 6. This can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis.
化学反応の分析
反応の種類
3,4,6-トリメチル-1H-ピラゾロ[4,3-c]ピリジンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を用いて酸化し、対応する酸化物を生成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を用いて行い、還元された誘導体を得ることができます。
置換: この化合物は、特にメチル基で、ハロゲン化物やアミンなどの求核剤を用いた置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化物またはアミン。
主な生成物
酸化: ピラゾロピリジン酸化物の生成。
還元: 還元されたピラゾロピリジン誘導体の生成。
置換: 置換されたピラゾロピリジン誘導体の生成。
4. 科学研究への応用
3,4,6-トリメチル-1H-ピラゾロ[4,3-c]ピリジンは、いくつかの科学研究に応用されています。
化学: より複雑なヘテロ環式化合物の合成におけるビルディングブロックとして使用される。
生物学: 抗菌作用や抗がん作用を持つ生物活性物質としての可能性について調査されている。
医学: 特定の酵素や受容体を標的とする新薬の開発において、特に治療的な応用可能性が検討されている。
工業: 高度な材料の開発や、様々な化学反応における触媒として利用されている。
科学的研究の応用
3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
3,4,6-トリメチル-1H-ピラゾロ[4,3-c]ピリジンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位に結合し、これらの標的の活性を阻害または調節することができます。この相互作用は、細胞増殖の阻害、アポトーシスの誘導、または代謝経路の調節など、様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
3,4,6-トリメチル-1H-ピラゾロ[4,3-c]ピリジンは、以下のような他の類似化合物と比較することができます。
1H-ピラゾロ[3,4-b]ピリジン: 置換パターンが異なるピラゾロピリジンファミリーの別のメンバー。
3,4-ジアミノ-6-アジド-1H-ピラゾロ[4,3-c]ピリジン: アミノ基とアジド基を持つ化合物で、化学反応性と用途が異なる。
3-(4-アミノ-1-tert-ブチル-1H-ピラゾロ[3,4-d]ピリミジン-3-イル)フェノール: 独特の生物活性を示すフェニルピラゾール誘導体。
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
3,4,6-trimethyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C9H11N3/c1-5-4-8-9(6(2)10-5)7(3)11-12-8/h4H,1-3H3,(H,11,12) |
InChIキー |
UCBGTDYKSFSWPE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NNC(=C2C(=N1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


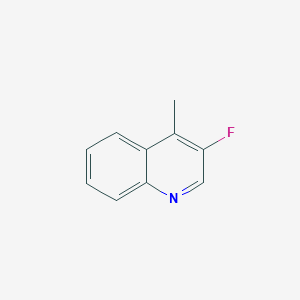


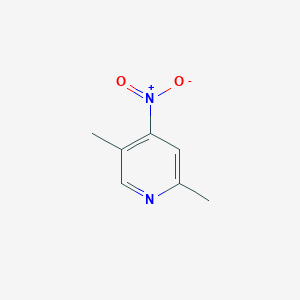
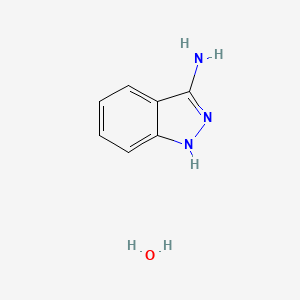
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11921104.png)
![{6-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol](/img/structure/B11921106.png)


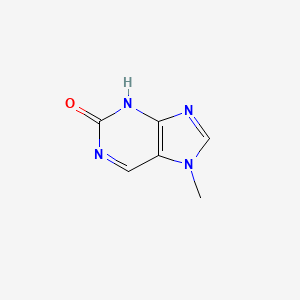

![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)
